菜籽甾醇阿魏酸酯

描述

Stigmasteryl ferulate is a natural product found in Oryza sativa with data available.

科学研究应用

抗骨关节炎特性

菜籽甾醇阿魏酸酯,尤其是菜籽甾醇形式,因其潜在的抗炎作用而受到研究,这在骨关节炎中可能是有益的。研究表明,菜籽甾醇可以抑制多种促炎和基质降解介质,这些介质通常参与骨关节炎引起的软骨降解。这种作用部分归因于对 NF-kappaB 通路的抑制,突出了其作为抗骨关节炎剂的潜力(Gabay 等人,2010)。

抗癌特性

菜籽甾醇已证明对包括卵巢癌、肺癌和胃癌在内的多种类型的癌症具有抗癌作用。已发现它可以诱导癌细胞凋亡、抑制细胞增殖并调节与癌症进展相关的信号通路。例如,在卵巢癌细胞中,菜籽甾醇通过影响线粒体功能和活性氧产生来诱导凋亡(Bae 等人,2020)。类似地,在肺癌中,已发现它通过靶向类视黄酸孤儿受体 C 来抑制进展(Dong 等人,2021)。

神经保护作用

菜籽甾醇显示出潜在的神经保护作用。例如,它可以改善由东莨菪碱诱导的小鼠记忆障碍,表明其在认知障碍中的效用。这种作用可能是通过增强胆碱能神经传递系统和激活雌激素或 NMDA 受体介导的(Park 等人,2012)。

抗炎和抗哮喘作用

已发现该化合物可以在哮喘动物模型中调节变应性气道炎症。它对变应原诱导的哮喘的关键特征表现出显着的抑制作用,表明其作为抗哮喘剂的潜力(Antwi 等人,2017)。

抗氧化和抗菌活性

菜籽甾醇也因其抗氧化特性而受到认可。在各种研究中,已显示它具有有效的自由基清除活性,表明其作为抗氧化剂的潜力。此外,它对多种微生物具有抗菌特性,表明其在治疗感染中的应用(Prachayasittikul 等人,2009)。

作用机制

Target of Action

Stigmasteryl ferulate, also known as Stigmasterol ferulate, is a phytosterol derived from various herbaceous plants . It has been found to have significant anti-tumor bioactivity . The compound’s primary targets are tumor cells, specifically in malignancies such as breast, lung, liver, and ovarian cancers . It has been reported to directly target the expression of RORC in lung cancer .

Mode of Action

Stigmasteryl ferulate interacts with its targets by promoting apoptosis, inhibiting proliferation, metastasis, and invasion, and inducing autophagy in tumor cells . It triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway, which is crucial in cell cycle progression, apoptosis, and cell growth . It also influences the generation of mitochondrial reactive oxygen species, which play a role in cell signaling and homeostasis . The modulation of cyclin proteins and CDKs affects the cell cycle, thereby influencing cell proliferation .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the individual’s metabolic rate .

Result of Action

The result of Stigmasteryl ferulate’s action is the inhibition of tumor cell proliferation and the promotion of apoptosis . This leads to a decrease in the size and number of tumor cells, thereby exerting an anti-tumor effect . It also induces autophagy in tumor cells, which can lead to cell death and further contribute to its anti-tumor activity .

Action Environment

The action of Stigmasteryl ferulate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH . Additionally, the compound’s action can be influenced by the presence of other compounds or substances in the environment . For example, the presence of certain enzymes or proteins could potentially affect the compound’s ability to interact with its targets .

未来方向

Stigmasterol has been poorly understood, and there is a paucity of systemic review on the mechanism underlying its anti-tumor effect . In the future, researchers should substitute in vivo and in vitro experiments into clinical trials to fully explore the potential of stigmasterol in tumor treatment .

属性

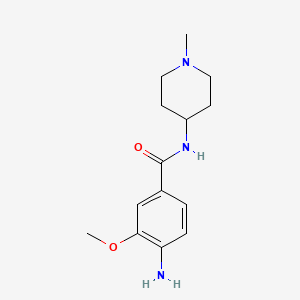

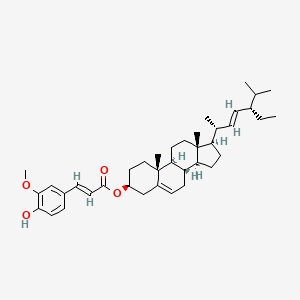

IUPAC Name |

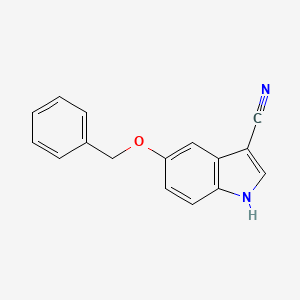

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h9-13,17-18,23,25-26,28,30-34,40H,8,14-16,19-22,24H2,1-7H3/b12-9+,18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWHNQAIHFWROQ-ZJNYQSGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20972-08-1 | |

| Record name | Stigmasteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIGMASTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2560PXB85N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of mass spectrometry in identifying stigmasteryl ferulate and its derivatives?

A1: Mass spectrometry plays a crucial role in identifying stigmasteryl ferulate and its derivatives due to the absence of easily detectable molecular ion peaks in standard mass spectra. Researchers have found that stigmasteryl ferulate, along with other steryl ferulates, tends to fragment in a predictable manner under mass spectrometry conditions. For instance, stigmasteryl ferulate shows a characteristic base peak at m/e 394, corresponding to the loss of the ferulic acid moiety (M-194). [] This fragmentation pattern, along with other characteristic ions like the ferulic acid ion at m/e 194, helps distinguish stigmasteryl ferulate from other similar compounds. Utilizing derivatization techniques, such as acetylation or trimethylsilylation, prior to mass spectrometry analysis can further aid in identification and structural confirmation. []

Q2: How can I effectively separate stigmasteryl ferulate from other ferulates present in natural sources like rice bran oil?

A2: While standard thin-layer chromatography (TLC) methods might not effectively separate stigmasteryl ferulate from other closely related ferulates, researchers have successfully employed reversed-phase TLC for this purpose. [] Using a liquid paraffin/methanol-acetonitrile (2:1) system, reversed-phase TLC enables the separation of β-sitosteryl ferulate, stigmasteryl ferulate, and 24-methylenecycloartanyl ferulate. [] This method proves particularly useful when analyzing complex mixtures of ferulates found in natural sources like rice bran oil.

Q3: What are the thermal properties of stigmasteryl ferulate compared to other similar ferulates?

A3: Research indicates that stigmasteryl ferulate exhibits moderate thermal stability compared to other steryl ferulates. Thermogravimetric analysis suggests its stability falls between that of cholesteryl ferulate (most stable) and sitosteryl ferulate (least stable). [] When heated at 200°C for 4 hours in an air atmosphere, stigmasteryl ferulate shows a 50% decrease in its characteristic absorption at 315 nm, indicating partial degradation. [] This information proves vital when developing processing or storage methods for materials containing stigmasteryl ferulate.

Q4: What is the composition of gamma-oryzanol, and what is the significance of stigmasteryl ferulate in this mixture?

A4: Gamma-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols, is primarily found in rice bran oil. Using high-performance liquid chromatography (HPLC), researchers have identified ten distinct components within gamma-oryzanol. [] Stigmasteryl ferulate, along with other ferulates like cycloartenyl ferulate, campesteryl ferulate, β-sitosteryl ferulate, and 24-methylenecycloartanyl ferulate, constitutes this mixture. [] While not a major component, understanding the individual contributions of each ferulate, including stigmasteryl ferulate, is crucial when investigating the biological activities and potential health benefits associated with gamma-oryzanol.

Q5: Can you elaborate on the analytical techniques used to quantify stigmasteryl ferulate in a complex mixture?

A5: Accurately quantifying stigmasteryl ferulate within a complex mixture like rice bran oil often necessitates a combined approach using separation and detection techniques. Researchers utilize thin-layer chromatography (TLC) to separate stigmasteryl ferulate from other interfering components in the sample. [] Following separation, the isolated stigmasteryl ferulate can be quantified using ultraviolet (UV) spectroscopy. The ethanol extract of the separated ferulate band from the TLC plate exhibits maximum absorbance at 327 nm, allowing for quantitative analysis based on Beer-Lambert's law. [] This combined TLC-UV spectroscopic method provides a more accurate estimation of stigmasteryl ferulate content compared to direct UV spectroscopic analysis of the crude mixture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)